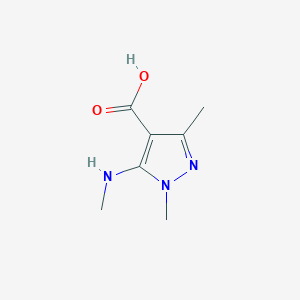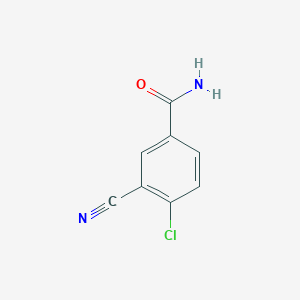![molecular formula C14H31NO2SSi B13084020 N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyl(dimethyl)silyl group, a but-3-en-2-yl group, and a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide under appropriate conditions.
Reduction: The double bond in the but-3-en-2-yl group can be reduced to a single bond.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as tetrabutylammonium fluoride can be used to remove the tert-butyl(dimethyl)silyl group.
Major Products Formed
Oxidation: The major product is the corresponding sulfonamide.
Reduction: The major product is the saturated butyl derivative.
Substitution: The major product depends on the substituent introduced in place of the tert-butyl(dimethyl)silyl group.
Aplicaciones Científicas De Investigación
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide depends on its specific applicationThe tert-butyl(dimethyl)silyl group is particularly useful for protecting hydroxy groups, while the sulfinamide group can participate in various chemical reactions, including nucleophilic substitution and oxidation .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also features a tert-butyl(dimethyl)silyl group and is used in the synthesis of biologically active natural products.
(2R,3R)-3-[(1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl acetate: This compound is used in zinc- and samarium-promoted substitution reactions and has applications in the synthesis of carbapenems and their analogs.
Uniqueness
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers robust protection for hydroxy groups, while the sulfinamide group allows for versatile chemical transformations. This makes the compound particularly valuable in complex organic synthesis and the development of new pharmaceuticals.
Propiedades
Fórmula molecular |
C14H31NO2SSi |
|---|---|
Peso molecular |
305.55 g/mol |
Nombre IUPAC |
N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18?/m0/s1 |
Clave InChI |
LYWXLNZTROQRSS-RSXQAXDFSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@H](C=C)NS(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


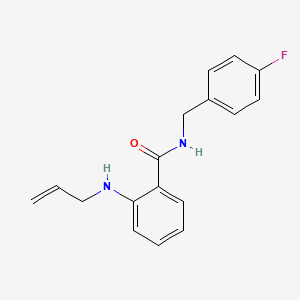
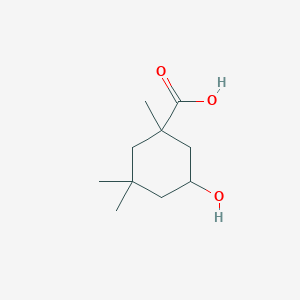
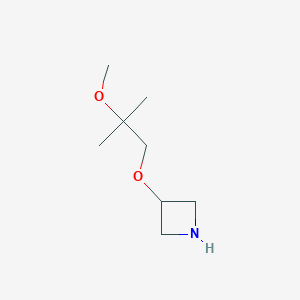
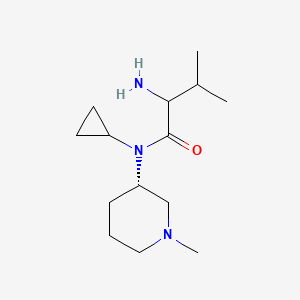
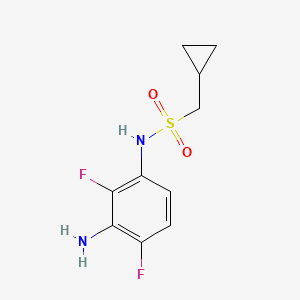
![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
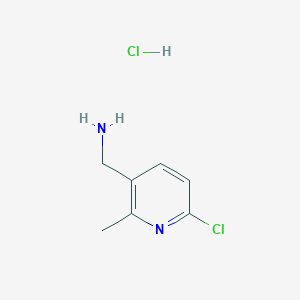
![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
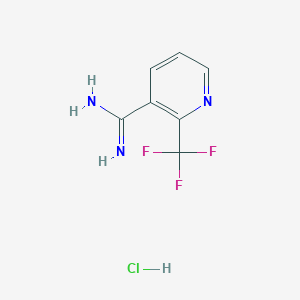
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
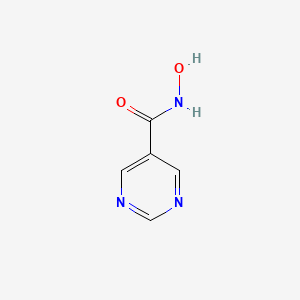
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
